![molecular formula C52H36N6 B12110440 1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by its unique structure, which includes two benzimidazole groups and two phenyl groups attached to the phenanthroline core. It is known for its applications in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions.
Vorbereitungsmethoden
The synthesis of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- typically involves multiple steps. One common method includes the following steps:
Formation of the Phenanthroline Core: This can be achieved through the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene.
Attachment of Benzimidazole Groups: The phenanthroline core is then reacted with 1-methyl-1H-benzimidazole under specific conditions to attach the benzimidazole groups.
Addition of Phenyl Groups: Finally, the phenyl groups are introduced through a substitution reaction, completing the synthesis of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- involves its ability to form strong complexes with metal ions. These complexes can interact with biological molecules like DNA, leading to various biological effects. For example, the compound can stabilize G-quadruplex structures in DNA, which are involved in the regulation of gene expression . Additionally, its interaction with metal ions can inhibit metalloenzymes, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is unique due to its specific structure and functional groups. Similar compounds include:
2,2’-Bipyridine: Another ligand used in coordination chemistry, but with different coordination properties compared to phenanthroline.
PhenDC3 and PhenQE8: Known 1,10-phenanthroline derivatives with antitumor properties.
2,9-Bis(triazolyl)-1,10-phenanthroline: Used for selective extraction processes.
These compounds share some similarities in their coordination chemistry but differ in their specific applications and biological activities.
Eigenschaften
Molekularformel |
C52H36N6 |
|---|---|
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
2,9-bis[4-(1-methylbenzimidazol-2-yl)phenyl]-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C52H36N6/c1-57-47-19-11-9-17-43(47)55-51(57)37-25-21-35(22-26-37)45-31-41(33-13-5-3-6-14-33)39-29-30-40-42(34-15-7-4-8-16-34)32-46(54-50(40)49(39)53-45)36-23-27-38(28-24-36)52-56-44-18-10-12-20-48(44)58(52)2/h3-32H,1-2H3 |
InChI-Schlüssel |
CEPSDNAIOVOBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=NC1=CC=CC=C1N9C)C(=C4)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


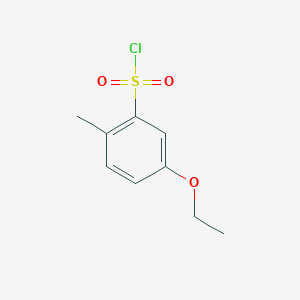
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
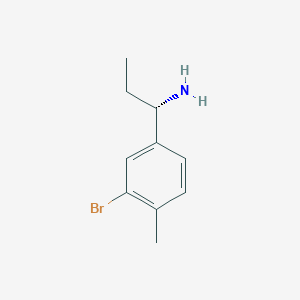
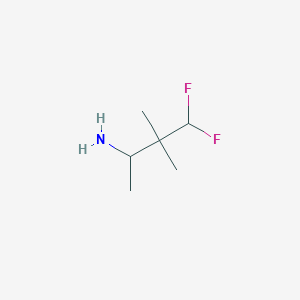
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

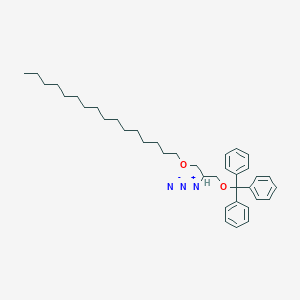
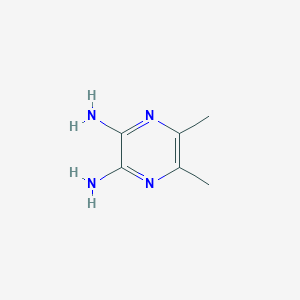
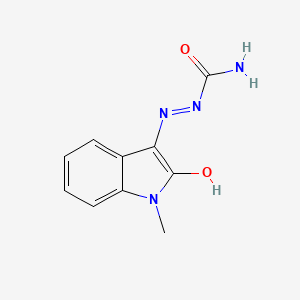

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)

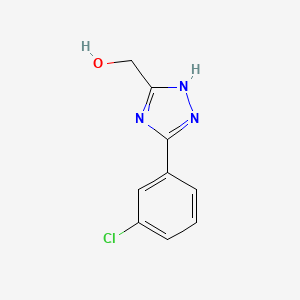
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
